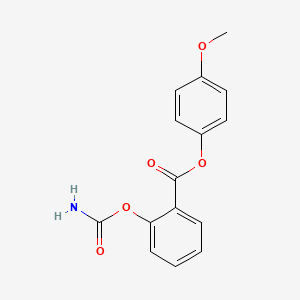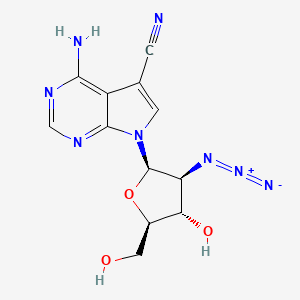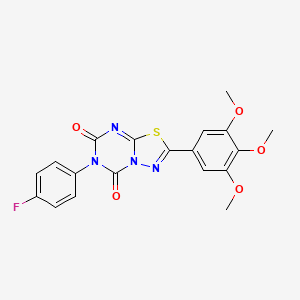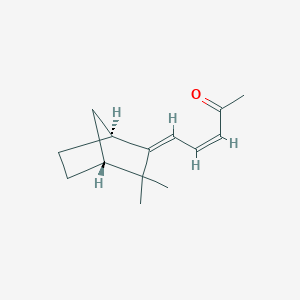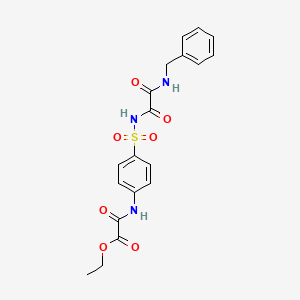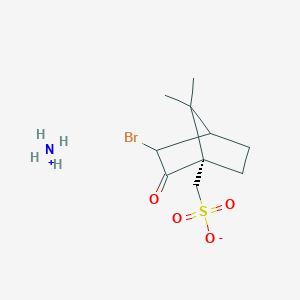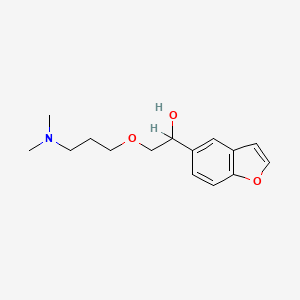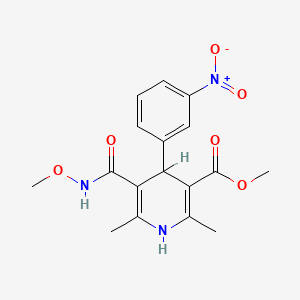
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with various functional groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Various functional groups such as the nitro group, methoxyamino group, and ester group are introduced through specific reactions like nitration, esterification, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Functional groups on the pyridine ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be investigated for therapeutic applications, including drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine ring structures but different functional groups.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.
Methoxyamino derivatives: Compounds containing methoxyamino groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.
Propiedades
Número CAS |
133147-06-5 |
|---|---|
Fórmula molecular |
C17H19N3O6 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
methyl 5-(methoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O6/c1-9-13(16(21)19-26-4)15(14(10(2)18-9)17(22)25-3)11-6-5-7-12(8-11)20(23)24/h5-8,15,18H,1-4H3,(H,19,21) |
Clave InChI |
BJVAKXDQHCRCSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


